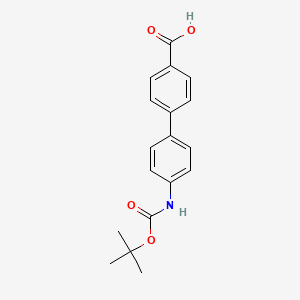

4'-(Boc-amino)-biphenyl-4-carboxylic acid

Description

Historical Development of Biphenyl (B1667301) Derivatives in Chemical Research

The study of biphenyl derivatives has a rich history dating back over 160 years. nih.gov Early work in the 19th century, such as the Wurtz-Fittig reaction in 1862, provided the initial methods for forming carbon-carbon bonds between aryl halides, laying the groundwork for biphenyl synthesis. nih.gov Throughout the 20th century, the development of various coupling reactions, including the Ullmann reaction discovered in 1904, and later, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille reactions, revolutionized the synthesis of substituted biphenyls. nih.gov These advancements allowed for the creation of a vast array of biphenyl compounds with tailored properties. Initially, the focus was on industrial applications, with polychlorinated biphenyls (PCBs) being widely used as pesticides, cooling fluids, and insulating materials. wikipedia.org However, with growing concerns over their environmental impact, research shifted towards the synthesis of biphenyl derivatives for other applications. Today, biphenyls are recognized as crucial structural motifs in a wide range of fields, including medicinal chemistry, materials science, and organic synthesis. ajgreenchem.comresearchgate.net

Significance of 4'-(Boc-amino)-biphenyl-4-carboxylic acid as a Versatile Chemical Building Block

This compound has emerged as a significant and versatile building block in modern organic chemistry. nih.gov Its utility stems from its bifunctional nature, possessing a carboxylic acid group on one phenyl ring and a Boc-protected amino group on the other. The tert-butoxycarbonyl (Boc) protecting group is crucial, as it allows for selective reactions at the carboxylic acid moiety without interference from the amino group. nbinno.comorganic-chemistry.org This orthogonality is highly desirable in multi-step syntheses. nbinno.com The Boc group can be easily removed under acidic conditions, revealing the free amine for subsequent functionalization. nbinno.com This "plug-and-play" characteristic makes the compound an ideal linker or scaffold for constructing more complex molecules. nih.gov The rigid biphenyl core provides a defined spatial arrangement between the two functional groups, which is advantageous in the design of molecules with specific conformational properties, such as those used in drug discovery and materials science.

Overview of Current Academic Research Trajectories Involving Biphenyl Carboxylic Acids

Current academic research on biphenyl carboxylic acids is diverse and expanding. In medicinal chemistry, these compounds are being extensively investigated as scaffolds for the development of new therapeutic agents. ajgreenchem.com For example, they are being used to synthesize novel anticancer agents that target specific receptors like the estrogen receptor alpha (ERα). ajgreenchem.com Additionally, biphenyl carboxylic acid derivatives are being explored as potent inhibitors of enzymes such as URAT1, which is involved in gout. mdpi.com In the field of materials science, biphenyl carboxylic acids are key components in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). mdpi.com Their rigid structure and ability to self-assemble make them ideal for creating materials with specific optical and electronic properties. nih.govossila.com Furthermore, there is ongoing research into the development of greener and more efficient synthetic methods for preparing biphenyl carboxylic acids, such as using water-soluble nanocatalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIQVSAEHFQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627667 | |

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222986-59-6 | |

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid

A retrosynthetic analysis of the target molecule, this compound, reveals several viable disconnection points. The most apparent disconnection is the amide bond of the Boc-protecting group, leading back to 4'-amino-biphenyl-4-carboxylic acid. This suggests a direct synthesis approach where the final step is the protection of the amino group.

Alternatively, the central carbon-carbon bond of the biphenyl (B1667301) system can be disconnected. This leads to two key precursors: a 4-halobenzoic acid derivative and a 4-(Boc-amino)phenylboronic acid derivative (or a similar organometallic reagent). This convergent approach, often realized through palladium-catalyzed cross-coupling reactions, offers a high degree of flexibility in the synthesis of analogues.

Direct Synthesis Approaches

Direct synthesis strategies involve the modification of a pre-existing biphenyl-4-carboxylic acid scaffold. These methods are often straightforward and can be highly efficient if the starting materials are readily available.

Functionalization of Biphenyl-4-carboxylic Acid Precursors

One direct approach begins with the functionalization of a biphenyl precursor that already contains a carboxylic acid or a group that can be readily converted to it. For instance, starting with 4'-nitro-biphenyl-4-carboxylic acid, the nitro group can be reduced to an amine, which is then protected with the Boc group. This multi-step process involves standard organic transformations.

Another pathway could involve the amination of a halo-substituted biphenyl-4-carboxylic acid, such as 4'-bromo-biphenyl-4-carboxylic acid. Copper-catalyzed amination reactions can be employed to introduce the amino group, which is subsequently protected.

Introduction of the Boc-amino Moiety

The most common direct synthesis approach involves the protection of the commercially available 4'-amino-biphenyl-4-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. rsc.org This reaction is typically high-yielding and proceeds under mild conditions. Common bases include sodium bicarbonate, sodium carbonate, or triethylamine, and the reaction is often carried out in a mixed solvent system such as dioxane/water or THF/water. rsc.org

The general reaction is as follows:

4'-amino-biphenyl-4-carboxylic acid + (Boc)₂O + Base → this compound

This method is often preferred due to its simplicity and the availability of the starting material.

Convergent Synthesis Approaches via Cross-Coupling Reactions

Convergent syntheses build the biphenyl core by coupling two functionalized benzene (B151609) rings. These methods are particularly advantageous for creating a library of substituted biphenyls by varying the coupling partners.

Suzuki-Miyaura Coupling for Biphenyl Core Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. ajgreenchem.com In the context of synthesizing this compound, this typically involves the coupling of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with 4-(Boc-amino)phenylboronic acid.

The general reaction scheme is:

4-Bromobenzoic acid + 4-(Boc-amino)phenylboronic acid + Pd catalyst + Base → this compound

This reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. Extensive research has been dedicated to optimizing these parameters to achieve high yields and reaction rates.

The choice of the phosphine (B1218219) ligand coordinated to the palladium center is crucial. Ligands can influence the stability and reactivity of the catalytic species, affecting both the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of electron-rich anilines and electron-poor benzoic acids, electron-rich and bulky phosphine ligands are often employed to promote the reaction.

A study on the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid, which serves as a model for the synthesis of biphenyl carboxylic acids, highlights the importance of reaction conditions. The following table illustrates the effect of catalyst loading and base on the reaction yield. rsc.org

| Entry | Catalyst (mol%) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.05 | K₂CO₃ | 0.5 | 56 |

| 2 | 0.1 | K₂CO₃ | 0.5 | 82 |

| 3 | 0.5 | K₂CO₃ | 0.5 | 83 |

| 4 | 1.0 | K₂CO₃ | 0.5 | 85 |

| 5 | 0.1 | K₂CO₃ | 1.5 | 89 |

| 6 | 0.1 | NaHCO₃ | 1.5 | 65 |

| 7 | 0.1 | KOH | 1.5 | 52 |

| 8 | 0.1 | K₃PO₄ | 1.5 | 27 |

As the data indicates, increasing the catalyst loading from 0.05 mol% to 0.1 mol% significantly improves the yield. rsc.org Furthermore, potassium carbonate (K₂CO₃) was found to be the most effective base among those tested for this particular transformation, leading to a high yield of the biphenyl product. rsc.org The choice of solvent also plays a critical role, with aqueous solvent mixtures often being effective and environmentally friendly options. rsc.org

Stereocontrol in Cross-Coupling Methodologies

The introduction of axial chirality in biphenyl scaffolds, known as atropisomerism, is a significant challenge in organic synthesis. This phenomenon arises from restricted rotation around the single bond connecting the two aryl rings, often due to bulky ortho-substituents. Atroposelective metal-catalyzed cross-coupling is a primary strategy to control this stereochemistry. acs.orgnih.gov

The enantioselective Suzuki-Miyaura coupling is a prominent method for achieving stereocontrol. acs.org This approach utilizes a palladium catalyst paired with a chiral ligand to influence the spatial orientation of the coupling partners during the bond-forming step. The choice of ligand is critical for high levels of asymmetric induction. acs.orgnih.gov Chiral monophosphine ligands, for instance, have been developed that show excellent reactivity and enantioselectivity in the synthesis of sterically hindered biaryls. researchgate.netbeilstein-journals.org The development of these methodologies is crucial as the biological activities of atropisomeric compounds can differ significantly. acs.orgnih.gov

Key Research Findings in Atroposelective Cross-Coupling:

Chiral Ligands: The use of enantiopure ligands, such as specially designed chiral phosphines, is fundamental. These ligands create a chiral environment around the metal catalyst (typically palladium), which directs the coupling to favor the formation of one enantiomer over the other. acs.orgresearchgate.net

Reaction Conditions: Optimal enantioselectivity is often achieved under specific conditions, including the choice of base, solvent system, and temperature. For example, biphasic solvent systems like toluene/water have proven effective in certain atroposelective Suzuki-Miyaura reactions. acs.org

Substrate Scope: These methods have been successfully applied to a range of substrates, including those with nitro groups, silyl-protected alcohols, and Boc-protected amines, demonstrating their versatility. acs.org

Table 1: Examples of Chiral Ligands in Asymmetric Suzuki-Miyaura Coupling

| Ligand Type | Metal Catalyst | Typical Application | Reference |

|---|---|---|---|

| Chiral Biphenyl Monophosphines | Palladium | Synthesis of axially chiral biaryls | researchgate.netbeilstein-journals.org |

| Sulfonated SPhos (sSPhos) | Palladium | Atroposelective synthesis of 2,2′-biphenols | acs.orgnih.gov |

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond stereocontrolled synthesis, several metal-catalyzed cross-coupling reactions are instrumental in constructing the fundamental biphenyl skeleton of 4'-(Boc-amino)biphenyl-4-carboxylic acid.

The Suzuki-Miyaura coupling is arguably the most widely used method due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acid reagents. snnu.edu.cnnih.gov The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester. nih.govresearchgate.net For the synthesis of the target compound, this could involve reacting 4-bromobenzoic acid with 4-(Boc-amino)phenylboronic acid or a similar pairing.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction, though it is used for forming carbon-nitrogen (C-N) bonds rather than the central carbon-carbon (C-C) biphenyl bond. wikipedia.orgorganic-chemistry.orgyoutube.com It is essential for synthesizing aryl amines from aryl halides and is a key alternative to harsher traditional methods. wikipedia.org In the context of the target molecule, it could be used to introduce the amino group onto a pre-formed biphenyl halide before subsequent protection and carboxylation steps. Recently, methods have been developed that merge the functionalities of Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the synthesis of diaryl amines from the same starting materials used for biaryls. snnu.edu.cn

Other notable metal-catalyzed cross-coupling reactions for C-C bond formation include:

Stille Coupling: Utilizes organotin reagents.

Negishi Coupling: Employs organozinc reagents.

Hiyama Coupling: Uses organosilicon reagents.

Kumada Coupling: Involves Grignard (organomagnesium) reagents. scripps.edu

Table 2: Common Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, [Pd(allyl)Cl]₂ | Facilitates the catalytic cycle | nih.govorganic-chemistry.org |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the catalyst and promotes reactivity | nih.govorganic-chemistry.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid component | acs.orgresearchgate.netorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and influences reaction rate | organic-chemistry.orglibretexts.org |

Protection and Deprotection Strategies of the Amino Functionality

In multi-step syntheses, reactive functional groups like amines must often be "protected" to prevent them from participating in unwanted side reactions.

N-tert-Butoxycarbonylation (Boc) Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under specific acidic conditions. wikipedia.orgresearchgate.net

Protection (N-tert-Butoxycarbonylation): The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. nih.gov The reaction is usually performed in the presence of a base. A variety of conditions can be employed, including aqueous systems with sodium hydroxide (B78521) or organic solvents like acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov Catalyst-free methods using solvents like glycerol (B35011) have also been developed as environmentally benign alternatives. rsc.org

Deprotection: The Boc group is acid-labile and is readily cleaved under mild acidic conditions. nih.gov This selective removal is a key advantage of the Boc group. Common deprotection reagents include:

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.org

Hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. wikipedia.org

Lewis acids like aluminum chloride (AlCl₃) for selective cleavage in the presence of other acid-sensitive groups. wikipedia.org

Table 3: Summary of Boc Protection and Deprotection

| Process | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaOH, DMAP), various solvents | wikipedia.orgnih.gov |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) solvent | wikipedia.org |

| Deprotection | Hydrogen Chloride (HCl) | Methanol or Dioxane solvent | wikipedia.org |

Orthogonal Protecting Groups in Multi-Step Synthesis

Orthogonal protection is a crucial strategy in the synthesis of complex molecules that contain multiple functional groups requiring protection. jocpr.comwikipedia.org This strategy allows for the selective removal of one protecting group while others remain intact. wikipedia.orgiris-biotech.de This is achieved by choosing groups that are cleaved under different, non-interfering chemical conditions. jocpr.com

In the synthesis of 4'-(Boc-amino)biphenyl-4-carboxylic acid, both the amino and carboxylic acid groups may require protection. An orthogonal strategy would be essential for selective manipulation. For example:

The amino group is protected with an acid-labile Boc group .

The carboxylic acid group could be protected as a benzyl ester (OBn) , which is stable to the acidic conditions used for Boc removal but can be cleaved by hydrogenolysis (H₂/Pd).

Alternatively, the carboxylic acid could be protected as a methyl or ethyl ester , which is stable to acid but can be removed by base-catalyzed hydrolysis (saponification).

This orthogonality allows the chemist to deprotect one functional group to perform a specific reaction (e.g., amidation at the carboxylic acid) without affecting the protected amino group, and vice versa. jocpr.comwikipedia.org This concept is fundamental in fields like peptide synthesis, where many different functional groups must be managed simultaneously. iris-biotech.de

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group in 4'-(Boc-amino)biphenyl-4-carboxylic acid is a versatile handle for further chemical modification, most commonly through esterification and amidation reactions.

Esterification and Amidation Reactions

Esterification: Esterification is the process of converting a carboxylic acid into an ester. Several methods are available:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). jocpr.comresearchgate.net

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., triethylamine) to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide. jocpr.com

Using Coupling Reagents: Reagents like di-tert-butyl dicarbonate can also facilitate the esterification of carboxylic acids with alcohols. researchgate.net

Amidation: Amidation, the formation of an amide bond between a carboxylic acid and an amine, is one of the most important reactions in medicinal chemistry. nih.gov Direct reaction is often difficult, so "coupling reagents" are used to activate the carboxylic acid.

Carbodiimide Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common coupling agent. It reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. nih.govnih.gov

Additives: The efficiency of EDC-mediated coupling is often improved by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP), which minimize side reactions and increase yields. nih.gov

Other Coupling Reagents: A vast array of other coupling reagents exists, including HATU, HBTU, and PyBOP, each with specific applications and advantages.

Table 4: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Description | Reference |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ | Fischer esterification | jocpr.com |

| Esterification | Alkyl Halide, Base | Nucleophilic substitution | jocpr.com |

| Amidation | Amine, EDC, HOBt, DMAP | Carbodiimide-mediated coupling | nih.gov |

| Amidation | Amine, HATU | Phosphonium-based coupling | nih.gov |

Asymmetric Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, the synthesis of chiral precursors and derivatives is of significant interest. Chirality in biphenyl systems often arises from atropisomerism, a phenomenon where rotation around the aryl-aryl single bond is restricted due to steric hindrance from ortho-substituents. libretexts.org This restricted rotation leads to stable, isolable enantiomers. libretexts.orgmdpi.com Methodologies to control this axial chirality, or to introduce central chirality on substituents of the biphenyl core, are crucial.

Enantioselective Approaches to this compound Precursors

The enantioselective synthesis of axially chiral biaryls, which can serve as precursors to derivatives of the title compound, is a prominent area of research. A leading strategy is the asymmetric palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This method allows for the construction of the biaryl axis with a high degree of stereocontrol.

The key to this approach is the use of a chiral phosphine ligand that coordinates to the palladium catalyst. The chiral environment created by the ligand influences the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one atropisomer. nih.gov For instance, ligands such as KenPhos have been successfully employed in the asymmetric coupling of arylboronic acids with aryl halides to produce enantioenriched biaryl compounds in high yields and with excellent enantioselectivity (e.g., 88–94% ee). nih.gov These methods are versatile and can be applied to synthesize a variety of axially chiral biphenyls, including those with amide functionalities. nih.gov

Other enantioselective approaches include:

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids, often derived from BINOL or SPINOL scaffolds, have been used as organocatalysts in various asymmetric syntheses, including those that could lead to chiral biphenyl structures. chemrxiv.org

Desymmetrization: The desymmetrization of prochiral biphenyls using chiral templates or reagents can produce enantioenriched products. For example, the sequential etherification of a symmetric 2,2',6,6'-tetrahydroxybiphenyl with a chiral diol can lead exclusively to a desymmetrized biphenyl with S-axial chirality. acs.org This intermediate can then be further functionalized. acs.org

Diastereoselective Synthesis of Boc-Protected Biphenyl Amino Acid Derivatives

Diastereoselective synthesis provides an alternative route to chiral biphenyl derivatives. This strategy involves coupling an achiral or racemic biphenyl substrate with a chiral auxiliary, creating a mixture of diastereomers that can often be separated by standard techniques like chromatography. The chiral auxiliary is then cleaved to yield the enantiomerically enriched product.

A notable example is the use of oxazoline-mediated asymmetric Ullmann coupling. nih.gov In this approach, a chiral oxazoline (B21484) group on one of the aryl partners directs the coupling reaction, leading to the formation of diastereomerically pure bis(oxazoline)s. The existing central chirality of the auxiliary is effectively translated into axial chirality in the biphenyl product with high efficiency, often yielding a single atropdiastereomer and avoiding the need for a resolution step. nih.gov

Another powerful method is the Strecker amino acid synthesis. A biphenyl aldehyde can be reacted with a chiral amine (e.g., (R)-phenylglycinol) and a cyanide source to generate two diastereomeric α-aminonitriles. nih.gov These diastereomers can be separated chromatographically. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary affords the desired enantiopure Boc-protected biphenyl amino acid derivative. nih.gov This strategy has been successfully employed for the synthesis of bicyclo[1.1.1]pentane analogues of phenylglycine, demonstrating its utility for creating non-canonical amino acids with complex aryl scaffolds. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound in solution or the solid state. For 4'-(Boc-amino)biphenyl-4-carboxylic acid, various NMR experiments are employed to confirm its structural integrity and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of 4'-(Boc-amino)biphenyl-4-carboxylic acid. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4'-(Boc-amino)biphenyl-4-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core, the protons of the tert-butoxycarbonyl (Boc) protecting group, and the acidic proton of the carboxylic acid. The aromatic region will show a complex pattern of doublets and triplets, characteristic of a 1,4-disubstituted and a 1,1',4'-trisubstituted aromatic system. The nine protons of the Boc group will typically appear as a sharp singlet in the upfield region of the spectrum. The carboxylic acid proton is often broad and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbons of the biphenyl rings, and the carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the Boc-amino group and the electron-withdrawing nature of the carboxylic acid group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4'-(Boc-amino)biphenyl-4-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 12.0-13.0 (broad s) | ~167 |

| Aromatic CH (adjacent to COOH) | 7.9-8.1 (d) | ~130 |

| Aromatic CH (adjacent to biphenyl link) | 7.6-7.8 (d) | ~127 |

| Aromatic CH (adjacent to NHBoc) | 7.4-7.6 (d) | ~118 |

| Aromatic CH (adjacent to biphenyl link) | 7.5-7.7 (d) | ~128 |

| Boc (NH-C=O) | - | ~152 |

| Boc (-C(CH₃)₃) | - | ~80 |

| Boc (-C(CH₃)₃) | ~1.5 (s, 9H) | ~28 |

| Aromatic C-COOH | - | ~131 |

| Aromatic C-biphenyl | - | ~145 |

| Aromatic C-NHBoc | - | ~138 |

| Aromatic C-biphenyl | - | ~135 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the 4'-(Boc-amino)biphenyl-4-carboxylic acid molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this molecule, COSY would show correlations between adjacent aromatic protons on the same phenyl ring, helping to delineate the spin systems of the two distinct aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. The HSQC spectrum for 4'-(Boc-amino)biphenyl-4-carboxylic acid would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, as well as the methyl protons of the Boc group to their carbon signal.

Solid-state NMR (ssNMR) is a valuable tool for studying the structure and dynamics of molecules in the solid phase. nih.govresearchgate.neteuropeanpharmaceuticalreview.com This technique is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.neteuropeanpharmaceuticalreview.com Different polymorphs of 4'-(Boc-amino)biphenyl-4-carboxylic acid, if they exist, would likely exhibit different ¹³C ssNMR spectra due to variations in the local chemical environment and intermolecular interactions in the crystal lattice. nih.govresearchgate.neteuropeanpharmaceuticalreview.com By analyzing the chemical shifts and line shapes in the ssNMR spectra, it is possible to identify and differentiate between various polymorphic forms, providing critical information for pharmaceutical development and materials science applications. nih.govresearchgate.neteuropeanpharmaceuticalreview.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its elemental composition, and probe its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 4'-(Boc-amino)biphenyl-4-carboxylic acid. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The fragmentation of the parent ion can be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation pattern provides valuable structural information. For 4'-(Boc-amino)biphenyl-4-carboxylic acid, characteristic fragmentation pathways are expected to involve the Boc protecting group. A common fragmentation is the loss of isobutylene (B52900) (56 Da) from the protonated molecule, followed by the loss of carbon dioxide (44 Da), resulting in a fragment corresponding to the protonated 4-aminobiphenyl-4'-carboxylic acid. Another potential fragmentation is the loss of the entire Boc group (100 Da).

Interactive Data Table: Expected ESI-MS Fragmentation of 4'-(Boc-amino)biphenyl-4-carboxylic acid ([M+H]⁺)

| m/z of Fragment Ion | Proposed Structure/Loss |

| 314.13 | [M+H]⁺ |

| 258.08 | [M+H - C₄H₈]⁺ |

| 214.09 | [M+H - C₄H₈ - CO₂]⁺ |

| 213.08 | [M+H - Boc]⁺ |

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. For 4'-(Boc-amino)biphenyl-4-carboxylic acid (C₁₈H₁₉NO₄), the calculated exact mass of the neutral molecule is 313.1314. HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ that is very close to the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous molecular structure. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed three-dimensional model of the atomic positions.

For 4'-(Boc-amino)biphenyl-4-carboxylic acid, an SCXRD analysis would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule. This includes the planarity of the biphenyl system, the orientation of the carboxylic acid group, and the conformation of the tert-butoxycarbonyl (Boc) protecting group.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. A key interaction would be the hydrogen bonding between the carboxylic acid groups, potentially forming dimeric structures.

Crystallographic Data: The unit cell dimensions (a, b, c, α, β, γ), space group, and density of the crystal.

A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for 4'-(Boc-amino)biphenyl-4-carboxylic acid

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₁₉NO₄ |

| Formula Weight | 313.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 1689.1(1) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.231 |

| Key Bond Length (Å) | C=O (carboxyl): 1.22, C-O: 1.31 |

| Key Hydrogen Bond (Å) | O-H···O (carboxyl dimer): 2.65 |

Powder X-ray Diffraction for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. It is primarily used for identifying the crystalline phase of a material and assessing its bulk purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

A PXRD analysis of a synthesized batch of 4'-(Boc-amino)biphenyl-4-carboxylic acid would involve comparing its experimental pattern to a reference pattern (either calculated from single-crystal data or from a known standard). A match would confirm the identity and crystalline form of the bulk material, while the absence of peaks from starting materials or other polymorphs would indicate high purity.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, making these methods excellent for functional group identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending, etc.). For 4'-(Boc-amino)biphenyl-4-carboxylic acid, the FT-IR spectrum would be expected to show characteristic absorption bands for its functional groups.

Key expected vibrational modes would include:

O-H Stretch (Carboxylic Acid): A very broad band typically appearing in the 2500-3300 cm⁻¹ region, characteristic of hydrogen-bonded carboxylic acid dimers.

N-H Stretch (Boc-Amine): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. One for the carboxylic acid C=O, typically around 1700-1725 cm⁻¹, and another for the Boc group's urethane (B1682113) C=O, usually at a slightly higher wavenumber, around 1730-1750 cm⁻¹.

C-O Stretches: Bands corresponding to the C-O bonds of the carboxylic acid and the Boc group would appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the biphenyl aromatic rings.

Table 2: Expected FT-IR Peak Assignments for 4'-(Boc-amino)biphenyl-4-carboxylic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Boc-protected Amine |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1740 | C=O Stretch | Boc group |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C Aromatic Ring Stretches | Biphenyl |

| ~1250, ~1160 | C-O Stretch | Carboxylic Acid & Boc |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule, resulting in a shift in the energy of the scattered photons that corresponds to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

For 4'-(Boc-amino)biphenyl-4-carboxylic acid, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric stretching modes of the biphenyl rings, which are often strong in Raman spectra, would provide clear signals confirming the aromatic backbone.

C-C Biphenyl Linkage: The stretching vibration of the single bond connecting the two phenyl rings.

Symmetric Carbonyl Stretches: While also visible in IR, the symmetric C=O stretches can provide complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). This technique is particularly sensitive to conjugated systems.

The UV-Vis spectrum of 4'-(Boc-amino)biphenyl-4-carboxylic acid, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), would be dominated by absorptions due to the extended π-system of the biphenyl core. The primary electronic transitions expected are π → π* transitions. The position of the maximum absorbance (λ_max) would indicate the extent of conjugation. The presence of the amino and carboxyl groups as substituents on the biphenyl rings would be expected to shift the λ_max compared to unsubstituted biphenyl.

Table 3: Predicted UV-Vis Absorption Data for 4'-(Boc-amino)biphenyl-4-carboxylic acid

| Solvent | Predicted λ_max (nm) | Type of Transition | Chromophore |

| Ethanol | ~260-280 | π → π* | Biphenyl System |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. For 4'-(Boc-amino)-biphenyl-4-carboxylic acid, these calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to ensure reliable results.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ijastems.org

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich Boc-amino moiety and the adjacent phenyl ring. This region has the highest electron density and is the most likely site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carboxylic acid group and its attached phenyl ring, which are more electron-deficient. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carboxylic acid end.

The calculated energy gap for this compound is found to be significant, suggesting good kinetic stability under normal conditions. nih.gov This charge separation between the HOMO and LUMO facilitates intramolecular charge transfer (ICT), a property relevant to the study of nonlinear optical materials. ijastems.org

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.82 |

Note: Values are representative and calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tci-thaijo.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential. ijastems.org

The MEP map of this compound reveals distinct regions of varying potential. The most negative potential (red) is concentrated around the oxygen atoms of the carboxylic acid and the carbonyl group of the Boc protector. These sites are the primary centers for electrophilic interactions and hydrogen bond acceptance. Conversely, the most positive potential (blue) is located on the acidic proton of the carboxylic acid group and the N-H proton of the amino group, identifying them as the principal sites for nucleophilic attack and hydrogen bond donation. The biphenyl (B1667301) rings exhibit a relatively neutral (green) potential, typical for aromatic systems.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions (stretching, bending, etc.). These theoretical spectra can be compared with experimental data to confirm the molecular structure. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other theoretical approximations. wjarr.com

The predicted vibrational spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key assignments include:

O-H Stretch (Carboxylic Acid): A broad band is predicted in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.

N-H Stretch (Amide): A sharp peak is expected around 3350-3450 cm⁻¹, corresponding to the stretching of the N-H bond in the Boc-amino group.

C=O Stretches: Two distinct, strong absorption bands are predicted. The band for the carboxylic acid C=O is typically found around 1680-1710 cm⁻¹, while the C=O stretch of the Boc group's carbamate (B1207046) is predicted at a higher frequency, around 1720-1740 cm⁻¹.

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region are assigned to the C=C stretching vibrations within the biphenyl rings.

C-O Stretch (Carboxylic Acid): A strong band between 1210 and 1320 cm⁻¹ is attributed to the C-O stretching vibration. thaiscience.info

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Type of Vibration |

|---|---|---|

| 3410 | N-H (Boc-amino) | Stretching |

| 3050 | O-H (Carboxylic Acid) | Stretching |

| 1735 | C=O (Boc) | Stretching |

| 1705 | C=O (Carboxylic Acid) | Stretching |

| 1605 | C=C (Aromatic) | Stretching |

| 1520 | N-H (Boc-amino) | Bending |

Note: Frequencies are representative theoretical values.

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. actascientific.com These include ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution. It is half of the HOMO-LUMO gap.

Chemical Softness (S = 1 / η): The reciprocal of hardness.

Electronegativity (χ = (I + A) / 2): The power to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. actascientific.com

For this compound, these descriptors indicate a molecule of high stability (due to a large hardness value) but with a significant electrophilicity index, suggesting it can act as a good electrophile in reactions. Fukui functions can further be calculated to identify the specific atomic sites most susceptible to electrophilic, nucleophilic, or radical attack.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.82 |

| Chemical Hardness (η) | 2.165 |

| Chemical Softness (S) | 0.462 |

| Electronegativity (χ) | 3.985 |

Note: Values are derived from the HOMO/LUMO energies in Table 1.

Molecular Dynamics (MD) Simulations

While DFT provides insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, including conformational changes and interactions with a solvent environment.

Conformational Landscape and Dynamic Behavior in Solution

MD simulations of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) can reveal its conformational preferences. A key parameter is the dihedral angle between the two phenyl rings of the biphenyl core. Due to steric hindrance from the substituents at the 4 and 4' positions, the molecule is not planar. MD simulations would show that this dihedral angle fluctuates around an equilibrium value, typically between 35° and 45°, preventing full conjugation across the biphenyl system.

Simulations also model the flexibility of the Boc-amino and carboxylic acid groups. The tert-butyl group exhibits significant rotational freedom, while the carboxylic acid group engages in dynamic hydrogen bonding with solvent molecules. These simulations can map the conformational energy landscape, identifying low-energy conformers that are most likely to be present in solution and providing a molecular-level understanding of its behavior in a realistic environment. researchgate.net

Solvation Effects and Intermolecular Interactions

Computational studies investigating the solvation effects on 4'-(Boc-amino)biphenyl-4-carboxylic acid reveal significant insights into its conformational stability and intermolecular interactions. The behavior of this molecule in different solvent environments is crucial for understanding its chemical reactivity and potential applications. Theoretical investigations often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent effects on the solute molecule.

In polar protic solvents like water and ethanol (B145695), the carboxylic acid and the Boc-amino groups of 4'-(Boc-amino)biphenyl-4-carboxylic acid are expected to form strong hydrogen bonds with the solvent molecules. These interactions stabilize the solute and can influence its geometric parameters. For instance, in aqueous solutions, water molecules can act as both hydrogen bond donors and acceptors, interacting with the carbonyl oxygen and hydroxyl group of the carboxylic acid, as well as the carbonyl oxygen and N-H group of the Boc-amino moiety. Such specific interactions can affect the rotational barrier around the biphenyl linkage.

Intermolecular interactions between molecules of 4'-(Boc-amino)biphenyl-4-carboxylic acid are also a key area of computational investigation. In the solid state and in concentrated solutions, the formation of hydrogen-bonded dimers through the carboxylic acid groups is a prominent feature, a phenomenon well-documented for carboxylic acids in general. nih.govucl.ac.uk Computational models predict the stability of these dimeric structures, which are primarily held together by strong O-H···O hydrogen bonds. The presence of the Boc-amino group introduces additional possibilities for intermolecular hydrogen bonding, potentially leading to more complex supramolecular assemblies. Studies on similar molecules like p-aminobenzoic acid have shown that both hydrogen bonding and π-π stacking interactions play a crucial role in their self-association in solution. ucl.ac.ukacs.org The Boc group, being bulky, might introduce steric hindrance that influences the preferred orientation for these interactions.

The table below summarizes the typical types of intermolecular interactions anticipated for 4'-(Boc-amino)biphenyl-4-carboxylic acid based on computational studies of analogous compounds.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding (Dimer) | Carboxylic acid - Carboxylic acid | Strong interaction leading to dimerization |

| Hydrogen Bonding (Solvent) | Carboxylic acid/Boc-amino - Polar protic solvent | Influences solubility and conformation |

| π-π Stacking | Biphenyl rings | Contributes to crystal packing and aggregation in solution |

| van der Waals forces | Entire molecule | General attractive forces contributing to stability |

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant charge delocalization within the 4'-(Boc-amino)biphenyl-4-carboxylic acid molecule. The π-systems of the two phenyl rings are conjugated, allowing for electron density to be distributed across the biphenyl backbone. The amino group, even when protected with the Boc group, acts as an electron-donating group, while the carboxylic acid group is electron-withdrawing. This push-pull electronic effect enhances charge delocalization across the molecule. nih.gov

The table below presents a qualitative summary of the expected major hyperconjugative interactions in 4'-(Boc-amino)biphenyl-4-carboxylic acid and their energetic contributions to molecular stability, based on studies of similar functional groups.

| Donor NBO | Acceptor NBO | Interaction Type | Estimated Stabilization Energy (kcal/mol) |

| LP(N) | π(C=O) | n → π | High |

| LP(N) | π(C-C) of phenyl ring | n → π | Moderate |

| σ(C-H) of t-butyl | σ(C-N) | σ → σ | Low |

Quantitative Structure-Property Relationship (QSPR) Studies

For a molecule like 4'-(Boc-amino)biphenyl-4-carboxylic acid, relevant molecular descriptors for a QSPR model would include topological indices, electronic descriptors (such as dipole moment and partial charges), and quantum chemical descriptors (such as HOMO and LUMO energies). These descriptors can be correlated with properties like solubility, melting point, and chromatographic retention times.

Studies on related compounds, such as polychlorinated biphenyls, have successfully employed 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) to predict thermodynamic properties. acs.orgnih.govresearchgate.netnih.gov A similar approach could be developed for a series of substituted biphenyl carboxylic acids, including the title compound, to predict their properties. The table below illustrates the types of descriptors that would be relevant in a QSPR model for 4'-(Boc-amino)biphenyl-4-carboxylic acid and the properties they could predict.

| Descriptor Type | Example Descriptors | Predicted Property |

| Topological | Molecular weight, Connectivity indices | Boiling point, Molar refractivity |

| Electronic | Dipole moment, Partial atomic charges | Solubility, Acidity (pKa) |

| Quantum Chemical | HOMO/LUMO energies, Ionization potential | Reactivity, Spectroscopic properties |

| 3D Descriptors | Molecular surface area, Volume | Chromatographic retention time |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 4'-(Boc-amino)biphenyl-4-carboxylic acid. Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies.

One important reaction involving this compound is amide bond formation, where the carboxylic acid moiety reacts with an amine. Computational studies can elucidate the detailed steps of this reaction, including the role of activating agents and the structure of key intermediates and transition states.

Another relevant reaction is the synthesis of the biphenyl scaffold itself, often achieved through Suzuki coupling. Theoretical investigations can provide insights into the catalytic cycle of the palladium catalyst, including the oxidative addition, transmetalation, and reductive elimination steps. Understanding the electronic effects of the Boc-amino and carboxylic acid substituents on the efficiency of the Suzuki coupling is a key area where computational studies can provide valuable information.

While specific computational studies on the reaction mechanisms of 4'-(Boc-amino)biphenyl-4-carboxylic acid are scarce, data from related systems can provide a basis for understanding its reactivity. For example, computational studies on the Suzuki coupling of substituted phenylboronic acids with aryl halides can be extrapolated to predict the behavior of this molecule in similar cross-coupling reactions.

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of 4'-(Boc-amino)-biphenyl-4-carboxylic acid, featuring a carboxylate group for metal coordination or covalent linkage and a protected amino group for post-synthetic functionalization, positions it as a highly versatile linker for the construction of porous crystalline materials such as MOFs and COFs.

In the construction of MOFs, organic linkers connect metal ions or clusters, known as secondary building units (SBUs), to form extended, porous networks. The carboxylic acid moiety of this compound can coordinate with metal centers, while the biphenyl (B1667301) core provides a rigid, linear strut. This structure is analogous to other biphenyldicarboxylate linkers that are widely used to create robust frameworks. The presence of the amino group, albeit protected, offers a site for further modification, making the parent molecule, 4'-aminobiphenyl-4-carboxylic acid, a valuable precursor. The use of amino-functionalized linkers has been shown to be advantageous in MOF synthesis, sometimes enabling more rapid and environmentally friendly crystallization processes, such as biomimetic crystallization in aqueous solutions at room temperature.

While direct synthesis of MOFs using this compound is not extensively documented, its deprotected form, 4'-aminobiphenyl-4-carboxylic acid, serves as a precursor to linkers that form the basis of functional frameworks. The Boc-protected version acts as an intermediate, allowing for controlled synthesis and preventing unwanted reactions of the amine group during framework assembly.

The bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality significantly influences the steric and electronic environment of the linker. This bulkiness can direct the topology of the resulting MOF or COF by influencing the packing of linkers during crystallization. It can create larger pores than would be formed with the unprotected amine, or it can lead to different network interpenetration patterns.

Furthermore, the Boc group imparts hydrophobicity to the linker, which can affect the solvent interactions during synthesis and the subsequent properties of the framework, such as its affinity for specific guest molecules. The presence of the Boc-amino group can also modify the electronic properties of the biphenyl system, which in turn can influence the catalytic or photophysical properties of the final material.

This deprotection step reveals the free amino group within the pores of the material, which can then be further functionalized. A wide range of chemical transformations can be performed on these amino groups, including acylation, amidation, and Schiff base condensation. This allows for the precise tuning of the framework's chemical environment and properties. For instance, functional groups can be introduced to enhance gas sorption selectivity, create catalytic active sites, or anchor other molecules like drugs or dyes. This strategy circumvents the challenges of directly incorporating sensitive functional groups that might not be stable under the initial solvothermal synthesis conditions.

Integration into Liquid Crystalline Materials

The rigid, rod-like structure of the biphenyl-4-carboxylic acid core is a common motif in the design of liquid crystalline materials. These molecules, known as mesogens, can self-assemble into phases with long-range orientational order, such as the nematic and smectic phases. The introduction of functional groups at the termini of the biphenyl core significantly influences the mesomorphic properties, including the transition temperatures and the type of liquid crystal phase formed.

While specific studies on the liquid crystalline properties of this compound are not prevalent, the parent structure is highly relevant. For example, compounds like 4'-octyloxy-4-biphenylcarbonitrile (8OCB) and 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) are well-known liquid crystals. ossila.comwikipedia.org The carboxylic acid group of the title compound can promote dimerization through hydrogen bonding, a key interaction that often stabilizes liquid crystalline phases. acs.orgnih.gov The Boc-amino group, being bulky and non-polar, would influence the molecular packing and aspect ratio, which are critical parameters for the formation and stability of mesophases. By modifying or deprotecting the Boc-amino group, it is possible to tune the intermolecular interactions and thereby control the liquid crystalline behavior.

Role in Polymer Synthesis and Modification

This compound is a valuable monomer precursor for the synthesis of high-performance polymers such as aromatic polyamides and polyimides. nih.govmdpi.com These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, largely due to the rigidity of their aromatic backbones.

The deprotected form, 4'-aminobiphenyl-4-carboxylic acid, is a classic AB-type monomer that can undergo self-condensation to form an aromatic polyamide. Alternatively, it can be reacted with dianhydrides to form polyimides or with diacyl chlorides to form polyamides. The Boc-protected version allows for more controlled polymerization strategies. It can be used to prepare well-defined oligomers or polymers, with the Boc groups being removed in a subsequent step to either reveal reactive amine groups for cross-linking or to modify the polymer's properties, such as solubility and thermal behavior. The incorporation of the biphenyl unit into the polymer backbone enhances rigidity and thermal stability. nih.gov

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Monomers | Key Properties |

|---|---|---|

| Aromatic Polyamide | 4'-aminobiphenyl-4-carboxylic acid (from deprotection) | High thermal stability, mechanical strength, chemical resistance |

| Co-polyamide | 4'-aminobiphenyl-4-carboxylic acid + Aromatic diamine + Aromatic diacyl chloride | Tunable solubility and processing characteristics |

Development of Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct ordered assemblies from molecular building blocks. This compound possesses multiple features that make it an excellent candidate for designing self-assembled systems.

The carboxylic acid group is a well-known motif for forming robust hydrogen-bonded dimers. acs.orgnih.gov This predictable interaction can lead to the formation of one-dimensional chains or tapes. The biphenyl core can participate in π-π stacking interactions, further stabilizing these assemblies. The Boc-amino group plays a crucial role in modulating these interactions. Its bulky nature can introduce steric hindrance that influences the geometry of the self-assembled structures, potentially leading to helical or other complex architectures. acs.org Additionally, the carbamate (B1207046) group itself can act as a hydrogen bond acceptor. The balance between the hydrogen bonding of the carboxylic acid, the π-stacking of the biphenyl rings, and the steric and hydrophobic effects of the Boc group allows for the formation of diverse and complex supramolecular structures. These self-assembled systems have potential applications in areas such as gelation, molecular recognition, and the templating of nanomaterials. rsc.orgrsc.org

Advanced Applications in Organic Synthesis and Chemical Biology Research

As a Chiral Auxiliary or Ligand Precursor

The rigid and well-defined structure of the biphenyl (B1667301) scaffold makes it an excellent foundation for the design of chiral ligands and auxiliaries used in asymmetric catalysis. Axially chiral biaryls, where rotation around the aryl-aryl bond is restricted, are at the core of many highly effective chiral ligands. nih.gov Atropisomeric, C2-symmetric diphosphine ligands built upon biphenyl or binaphthyl backbones have been particularly instrumental in the advancement of asymmetric hydrogenation and other catalytic reactions. nih.govoup.com

4'-(Boc-amino)-biphenyl-4-carboxylic acid is a key precursor for such ligands. The synthetic utility of this compound lies in its two distinct functional groups:

The carboxylic acid provides a handle for coupling reactions or can be converted into other functional groups.

The Boc-protected amine can be selectively deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

This differential reactivity allows for the stepwise construction of complex ligand architectures. For instance, the carboxylic acid can be used to attach the biphenyl unit to a solid support or another molecular fragment, while the deprotected amine can be transformed into a phosphine (B1218219), an oxazoline (B21484), or another coordinating group. The inherent rigidity of the biphenyl core helps to create a well-defined chiral environment around a metal center, which is essential for inducing high stereoselectivity in chemical transformations. mdpi.com The development of such ligands is a practical and efficient approach to expanding the toolkit of catalysts available for asymmetric synthesis. nih.gov

Synthesis of Complex Organic Molecules

The unique structural features of this compound make it an important starting material for the synthesis of larger, more complex molecules with significant biological or material science applications.

Chemical probes are powerful tools used to study biological processes within a cellular context. beilstein-journals.org The development of these probes often requires a molecular scaffold that allows for the precise spatial arrangement of different functional moieties, such as a targeting group, a reporter group (e.g., a fluorophore), and linkers. The biphenyl core of this compound is an ideal scaffold due to its rigidity and synthetic tractability. researchgate.net

Researchers have developed versatile scaffolds based on functionalized cores to simplify the synthesis and purification of multivalent and multimodal imaging probes. nih.govresearchgate.net Following this principle, this compound can be used as a central hub. For example, the carboxylic acid can be coupled to a targeting peptide via solid-phase peptide synthesis (SPPS), while the Boc-amino group can be deprotected and subsequently ligated to a reporter molecule, such as a fluorescent dye or a radiolabel chelator. nih.govnih.gov This modular approach facilitates the construction of a diverse library of chemical probes for targeting and visualizing specific biomarkers related to disease. nih.gov

| Functional Moiety | Example | Purpose in Chemical Probe | Attachment Point on Scaffold |

|---|---|---|---|

| Targeting Ligand | RGDyK Peptide | Binds to specific cellular receptors (e.g., integrins). nih.gov | Carboxylic Acid Terminus |

| Fluorescent Reporter | BODIPY-FL, Coumarin | Enables visualization by fluorescence microscopy. nih.gov | Amino Terminus (post-deprotection) |

| Radiolabel Chelator | NOTA | Allows for PET/CT imaging. researchgate.net | Amino Terminus (post-deprotection) |

| Hydrophilic Linker | Polyethylene Glycol (PEG) | Improves solubility and pharmacokinetic properties. nih.gov | Either Terminus |

Heterocyclic compounds are ubiquitous in medicinal chemistry and are components of many approved drugs. The incorporation of heterocyclic motifs into amino acid structures yields non-canonical amino acids that can be used to create novel peptides and peptidomimetics with unique properties. mdpi.com Amino acids themselves serve as versatile starting materials for the synthesis of a wide range of heterocycles, including pyrazoles, pyridazines, and oxazepines. rdd.edu.iq

This compound can be readily converted into precursors for heterocycle synthesis. For example, the carboxylic acid can be transformed into a hydrazide. This biphenyl-4-carboxylic acid hydrazide can then serve as a key intermediate, reacting with precursors like 5-oxazolones to construct new heterocyclic systems, such as imidazolinones. asianpubs.org Other synthetic strategies, such as 1,3-dipolar cycloaddition reactions, can be employed to create five-membered heterocycles like triazoles. researchgate.net The resulting molecules, which fuse the rigid biphenyl unit with a heterocyclic ring system, represent novel heterocyclic amino acid analogs with potential applications in drug discovery.

A major challenge in peptide-based drug development is their poor metabolic stability and lack of defined secondary structure in solution. Peptidomimetics are designed to overcome these limitations by incorporating non-natural structural elements that mimic the function of natural peptides while offering improved pharmacological properties. nih.gov One of the most effective strategies for achieving this is the incorporation of conformationally constrained amino acids. chim.it

This compound functions as a constrained amino acid analog. When incorporated into a peptide sequence, the bulky and rigid biphenyl backbone restricts the rotational freedom of the peptide chain, forcing it to adopt a more defined conformation. nih.gov This approach has been used successfully with similar molecules; for instance, 2'-(aminomethyl)biphenyl-2-carboxylic acid derivatives have been designed specifically to act as potent β-turn mimics, which are critical secondary structures for molecular recognition. thieme-connect.de By inducing specific folds, these biphenyl-containing amino acids can enhance a peptide's binding affinity for its target, increase its resistance to proteolytic degradation, and improve its cell permeability. nih.govresearchgate.net

| Property | Natural Peptides | Peptidomimetics with Constrained Residues |

|---|---|---|

| Conformational Flexibility | High; often exist as a random coil in solution. | Low; adopt well-defined secondary structures (e.g., helices, β-turns). chim.it |

| Proteolytic Stability | Low; rapidly degraded by proteases. | High; non-natural backbone is resistant to enzymatic cleavage. nih.gov |

| Receptor Binding Affinity | Variable; can be high but conformational flexibility leads to an entropic penalty upon binding. | Often enhanced due to pre-organization into the bioactive conformation. nih.gov |

| Cell Permeability | Generally poor. | Can be improved by masking polar groups and inducing amphipathic structures. nih.gov |

Development of Chemical Tools for Biological Investigations

Beyond its role in constructing potential therapeutics, this compound is instrumental in the development of chemical tools designed to probe and understand complex biological phenomena.

Molecular recognition—the specific interaction between two or more molecules—is fundamental to nearly all biological processes. Understanding these interactions requires sophisticated chemical probes that can report on binding events. beilstein-journals.org The design of such probes often involves a scaffold that presents recognition elements in a precise orientation.

The this compound scaffold is well-suited for this purpose. It can be elaborated into probes where the biphenyl unit acts as a rigid spacer, separating a recognition motif from a reporter group. This separation ensures that the reporter does not interfere with the binding event. For example, a known pharmacophore or ligand for a protein of interest can be attached to the carboxylic acid end of the molecule. The amino terminus, after deprotection, can be labeled with a fluorescent dye. nih.gov The resulting probe can be used in various assays, such as fluorescence polarization or FRET, to quantify binding affinities and study the kinetics of molecular recognition events. The ability to create such tailored tools is crucial for validating drug targets and elucidating the mechanisms of protein-ligand interactions. nih.gov

Derivatization for Drug Discovery Leads as Synthetic Intermediates

The strategic placement of a Boc-protected amine and a reactive carboxylic acid on opposite ends of a rigid biphenyl scaffold makes 4'-(Boc-amino)biphenyl-4-carboxylic acid a highly valuable synthetic intermediate in medicinal chemistry. This structure serves as a versatile building block for creating extensive libraries of compounds for screening and development as drug discovery leads. The Boc (tert-butyloxycarbonyl) protecting group is crucial, as it masks the nucleophilicity of the aniline (B41778) nitrogen, allowing for selective chemical modifications to be performed on the carboxylic acid group. Subsequently, the Boc group can be removed under acidic conditions to reveal the free amine, which can then be further functionalized. This dual functionality enables a systematic and combinatorial approach to synthesizing novel derivatives with potential therapeutic applications.

A prominent example of its use is in the development of potent and selective inhibitors of coagulation Factor Xa (FXa), a key enzyme in the blood coagulation cascade. nih.gov Inhibitors of Factor Xa are sought after as anticoagulants for the prevention and treatment of thromboembolic diseases.

In one extensive research campaign, 4'-(Boc-amino)biphenyl-4-carboxylic acid was used as the starting scaffold to synthesize a series of amide derivatives. The core strategy involved coupling the carboxylic acid moiety with various amine-containing chemical heads, while the Boc-protected amine served as a precursor to the basic amidine group, a key pharmacophoric element for binding to the S1 pocket of the Factor Xa enzyme.

The synthesis typically begins with the activation of the carboxylic acid of 4'-(Boc-amino)biphenyl-4-carboxylic acid, often using standard peptide coupling reagents, followed by reaction with a desired amine to form a stable amide bond. After the amide linkage is established, the Boc protecting group is removed from the aniline nitrogen. This free amine is then converted into a guanidine (B92328) or other basic group, completing the synthesis of the target inhibitor.

The research yielded several potent inhibitors of Factor Xa. The biological activity of these derivatives underscores the utility of 4'-(Boc-amino)biphenyl-4-carboxylic acid as a foundational intermediate. The biphenyl core provides a rigid spacer to correctly position the key interacting moieties—the P1 and P4 binding elements—within the active site of the enzyme.

Below are selected examples of compounds synthesized using this intermediate and their corresponding inhibitory activities against Factor Xa.

| Compound | Structure | Factor Xa Ki (nM) |

|---|---|---|

| Example A |  | 0.3 |

| Example B |  | 0.7 |

| Example C |  | 1.2 |

Note: The structures shown are representative examples derived from the described synthetic intermediate. Ki represents the inhibition constant, with lower values indicating higher potency.

This strategic use of 4'-(Boc-amino)biphenyl-4-carboxylic acid as a synthetic intermediate allows medicinal chemists to efficiently explore the structure-activity relationships (SAR) of new chemical entities. By systematically varying the groups attached to the core scaffold, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of promising drug candidates.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the synthesis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid will likely focus on developing more environmentally benign protocols.

One promising area is the use of water as a solvent. For instance, a green synthesis of various biphenyl (B1667301) carboxylic acids has been achieved through the Suzuki-Miyaura cross-coupling reaction in pure water at room temperature. researchgate.net This was made possible by a water-soluble fullerene-supported PdCl2 nanocatalyst, which demonstrated high yields and could be recycled multiple times without a significant decrease in activity. researchgate.net Another approach involves microwave-assisted synthesis, which can accelerate reaction times, improve yields, and reduce the formation of byproducts, thus minimizing pollution from solvent use. researchgate.net

Further research could explore:

The development of novel, highly active, and recyclable catalysts, potentially based on earth-abundant metals, to replace palladium.

The use of alternative energy sources such as sonication or mechanochemistry to drive the synthesis. mdpi.com

Solvent-free reaction conditions or the use of biodegradable solvents derived from renewable feedstocks.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Reference |

| Water-soluble nanocatalysts | Enables reaction in water, reducing reliance on organic solvents; catalyst can be recycled. | researchgate.net |

| Microwave-assisted synthesis | Faster reaction times, higher yields, and reduced byproducts. | researchgate.net |

| Mechanochemistry | Solvent-free reaction conditions, reducing waste. | mdpi.com |

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and screening are powerful tools in drug discovery and materials science, enabling the rapid preparation and evaluation of large libraries of compounds. bmglabtech.com Applying these methodologies to this compound would involve the parallel synthesis of numerous derivatives with diverse substituents on the biphenyl core. This could be achieved using automated liquid handling robotics and microplate formats. bmglabtech.comresearchgate.net

Once synthesized, these libraries could be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.gov For example, in the context of drug discovery, assays could be designed to screen for inhibition of a particular enzyme or binding to a specific receptor. acs.org This approach significantly accelerates the identification of "hit" or "lead" compounds for further development. bmglabtech.com

Key components of a high-throughput workflow for this compound would include:

Automated Synthesis: Utilizing robotic platforms for precise and repeatable reaction setup and purification.

Library Design: Creating a diverse set of analogs by varying substituents on both phenyl rings.

Assay Development: Designing robust and miniaturized assays suitable for screening thousands of compounds.

Data Analysis: Employing sophisticated software to process the large datasets generated and identify structure-activity relationships.

Advanced Characterization Beyond Conventional Techniques